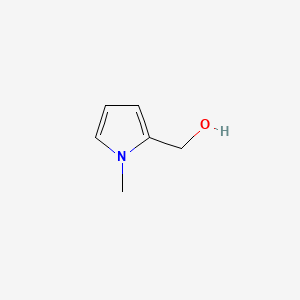

(1-Methyl-1H-pyrrol-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-methylpyrrol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-7-4-2-3-6(7)5-8/h2-4,8H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGUSWOZYFZTMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60200180 | |

| Record name | 2-Pyrrolemethanol, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52160-51-7 | |

| Record name | 1-Methyl-1H-pyrrole-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52160-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolemethanol, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052160517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolemethanol, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1-Methyl-1H-pyrrol-2-yl)methanol: A Technical Guide for Drug Development Professionals

(1-Methyl-1H-pyrrol-2-yl)methanol is a heterocyclic organic compound belonging to the pyrrole family. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications in drug development, with a focus on its role as a synthetic intermediate and its potential biological activities.

Chemical and Physical Properties

This compound is a stable compound under standard conditions. Its key chemical and physical properties are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| CAS Number | 52160-51-7 |

| Molecular Formula | C₆H₉NO |

| Molecular Weight | 111.14 g/mol |

| Appearance | Liquid |

| Boiling Point | 219.5 °C at 760 mmHg |

| Melting Point | 28 °C |

| Density | 1.03 g/cm³ |

| Flash Point | 86.5 °C |

| Solubility | Soluble in water and common organic solvents |

| Storage Temperature | 2-8°C |

Synthesis of this compound

The primary synthetic route to this compound involves the reduction of the corresponding aldehyde, 1-methyl-2-pyrrolecarboxaldehyde. A common and effective method utilizes a metal hydride reducing agent, such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction of 1-Methyl-2-pyrrolecarboxaldehyde with LiAlH₄

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

1-Methyl-2-pyrrolecarboxaldehyde

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Water

-

15% aqueous sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.

-

Addition of Aldehyde: A solution of 1-methyl-2-pyrrolecarboxaldehyde (1 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C (using an ice bath) with continuous stirring.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Quenching: The reaction flask is cooled in an ice bath. The reaction is carefully quenched by the sequential and dropwise addition of water, followed by a 15% aqueous NaOH solution, and finally more water. This is an exothermic process and should be performed with caution.

-

Work-up: The resulting mixture is stirred until a granular precipitate forms. The solid is removed by filtration and washed with diethyl ether.

-

Extraction and Drying: The combined organic filtrates are transferred to a separatory funnel. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound, which can be further purified by vacuum distillation.

Applications in Drug Development

The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Antimicrobial Activity

Derivatives of this compound have shown promise as antimicrobial agents. Specifically, compounds incorporating this moiety have been investigated as inhibitors of the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[2] LpxC is a crucial enzyme in the biosynthesis of Lipid A, an essential component of the outer membrane of Gram-negative bacteria.[2] Inhibition of LpxC disrupts the formation of the bacterial outer membrane, leading to bacterial cell death.[2]

Conclusion

This compound is a readily accessible synthetic intermediate with significant potential in drug discovery and development. Its straightforward synthesis from commercially available starting materials and the established biological activity of its derivatives, particularly as antibacterial agents, make it an attractive scaffold for further investigation. Researchers and drug development professionals can utilize this compound as a versatile building block to explore new chemical space and develop novel therapeutics.

References

(1-Methyl-1H-pyrrol-2-yl)methanol structure and properties

An In-depth Technical Guide to (1-Methyl-1H-pyrrol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a heterocyclic organic compound featuring a pyrrole ring N-methylated at position 1 and substituted with a hydroxymethyl group at position 2. This structure makes it a valuable and versatile building block in medicinal chemistry and materials science. The pyrrole core is a key feature in numerous biologically active molecules, and the hydroxymethyl group provides a reactive handle for further molecular elaboration. This document provides a comprehensive overview of its structure, properties, synthesis, and potential applications, serving as a technical resource for professionals in research and development.

Molecular Structure and Identifiers

This compound consists of a five-membered aromatic pyrrole ring. A methyl group is attached to the nitrogen atom, and a methanol group (-CH₂OH) is attached to the carbon atom at the 2-position.

Table 1: Compound Identifiers

| Identifier | Value | Citation |

| IUPAC Name | This compound | |

| CAS Number | 52160-51-7 | [1][2] |

| Molecular Formula | C₆H₉NO | [1] |

| Canonical SMILES | CN1C=CC=C1CO | [1] |

| InChI Key | BHGUSWOZYFZTMG-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and application in various chemical processes. The available quantitative data is summarized below.

Table 2: Physicochemical Data

| Property | Value | Citation |

| Molecular Weight | 111.144 g/mol | [1] |

| Monoisotopic Mass | 111.068413911 Da | [1] |

| pKa | 14.91 ± 0.10 (Predicted) | [1] |

| Topological Polar Surface Area | 25.2 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Heavy Atom Count | 8 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the reduction of its corresponding aldehyde, 1-methyl-1H-pyrrole-2-carbaldehyde. This transformation is a standard procedure in organic synthesis.

General Synthesis Workflow

The primary route involves the reduction of a carbonyl group. This can be visualized as a straightforward two-step logical process starting from commercially available N-methylpyrrole.

Experimental Protocol: Reduction of 1-Methyl-1H-pyrrole-2-carbaldehyde

This protocol is based on standard reduction procedures for aromatic aldehydes. A similar hydrogenation process is described for the synthesis of (1H-pyrrol-2-yl)-methanol from pyrrole-2-carboxaldehyde.[5]

Objective: To synthesize this compound via sodium borohydride reduction.

Materials:

-

1-Methyl-1H-pyrrole-2-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 1-methyl-1H-pyrrole-2-carbaldehyde (e.g., 5.0 g) in methanol (e.g., 100 mL).

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) to the stirred solution in small portions. Monitor for any effervescence and control the addition rate to maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Quenching: Carefully quench the reaction by slowly adding deionized water.

-

Solvent Removal: Remove the methanol from the mixture using a rotary evaporator under reduced pressure.

-

Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent.

-

Concentration: Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): The product can be further purified by vacuum distillation or column chromatography if necessary.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dictated by its two primary functional components: the electron-rich N-methylpyrrole ring and the primary alcohol group.

-

Alcohol Group Reactivity: The hydroxymethyl group can undergo typical alcohol reactions. It can be oxidized to form 1-methyl-1H-pyrrole-2-carbaldehyde or further to 1-methyl-1H-pyrrole-2-carboxylic acid. It can also participate in esterification or etherification reactions.

-

Pyrrole Ring Reactivity: The N-methylpyrrole ring is an electron-rich aromatic system. It is susceptible to electrophilic substitution, primarily at the 4- and 5-positions. The presence of the methyl group on the nitrogen atom prevents reactions at that site.

Spectroscopic Profile

While specific spectra for this compound are not widely published, a theoretical spectroscopic profile can be predicted based on its structure.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | ~6.6-6.8 ppm: Proton at C5 (triplet). ~6.0 ppm: Proton at C4 (triplet). ~6.1 ppm: Proton at C3 (triplet). ~4.5 ppm: Methylene protons (-CH₂OH) (singlet or doublet if coupled to OH). ~3.6 ppm: Methyl protons (-NCH₃) (singlet). Variable: Hydroxyl proton (-OH) (broad singlet). |

| ¹³C NMR | ~130-135 ppm: C2 (carbon bearing the methanol). ~120-125 ppm: C5. ~105-110 ppm: C3 and C4. ~55-60 ppm: Methylene carbon (-CH₂OH). ~30-35 ppm: Methyl carbon (-NCH₃). |

| IR Spectroscopy | ~3300-3400 cm⁻¹: Broad O-H stretch (alcohol). ~2850-3000 cm⁻¹: C-H stretches (aliphatic). ~3100 cm⁻¹: C-H stretch (aromatic). ~1000-1100 cm⁻¹: C-O stretch (primary alcohol). |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 111.0684. Key Fragments: Loss of H₂O (m/z = 93), loss of CH₂OH (m/z = 80). |

Applications in Research and Drug Development

Pyrrole derivatives are a cornerstone of medicinal chemistry due to their presence in natural products and their diverse biological activities.[8][9] this compound serves as an important synthetic intermediate.

-

Scaffold for Bioactive Molecules: The pyrrole ring is a privileged scaffold in drug discovery, known for its anti-inflammatory, antimicrobial, and antitumor activities.[8]

-

Precursor for Complex Synthesis: The hydroxymethyl group is a versatile functional handle. For example, the related compound (1H-pyrrol-2-yl)methanol is used in the synthesis of porphobilinogen, a key precursor to porphyrins used in photodynamic therapy.[10]

-

Neuroprotective Agents: Various substituted pyrrole derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases like Parkinson's disease, where they can exhibit antioxidant properties.[11][12]

-

Building Block Chemistry: The molecule can be used to introduce the 1-methyl-1H-pyrrol-2-yl)methyl moiety into larger, more complex molecules, leveraging its specific steric and electronic properties to influence biological activity.

References

- 1. Page loading... [guidechem.com]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 27472-36-2|(1H-Pyrrol-2-yl)methanol|BLD Pharm [bldpharm.com]

- 5. (1H-PYRROL-2-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]

- 6. Methanol Solvent Properties [macro.lsu.edu]

- 7. methanol.org [methanol.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. (1H-PYRROL-2-YL)-METHANOL | 27472-36-2 [chemicalbook.com]

- 11. brieflands.com [brieflands.com]

- 12. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (1-Methyl-1H-pyrrol-2-yl)methanol (CAS: 52160-51-7)

This technical guide provides a comprehensive overview of (1-Methyl-1H-pyrrol-2-yl)methanol, a pyrrole derivative of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on closely related pyrrole-containing molecules to infer potential properties, synthesis routes, and biological activities. It is intended to serve as a foundational resource to stimulate further investigation into this compound.

Chemical and Physical Properties

This compound is a heterocyclic compound with the molecular formula C₆H₉NO. Its core structure consists of a pyrrole ring N-methylated at position 1 and substituted with a hydroxymethyl group at position 2.

| Property | Value | Source |

| CAS Number | 52160-51-7 | N/A |

| Molecular Formula | C₆H₉NO | N/A |

| Molecular Weight | 111.14 g/mol | N/A |

| Predicted pKa | 14.91 ± 0.10 | N/A |

Synthesis

Proposed Synthetic Pathway: Reduction of 1-methyl-1H-pyrrole-2-carbaldehyde

The most direct approach to synthesize this compound is the reduction of the commercially available 1-methyl-1H-pyrrole-2-carbaldehyde. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, typically carried out in an alcoholic solvent like methanol or ethanol.

Experimental Protocol: Reduction of a Pyrrole-2-carbaldehyde Derivative (General Procedure)

This protocol is adapted from established procedures for the reduction of aldehydes to alcohols.[1][2]

Materials:

-

1-methyl-1H-pyrrole-2-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (or Ethanol)

-

Deionized water

-

Dichloromethane (or Ethyl Acetate)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1M solution (for workup)

-

Saturated sodium bicarbonate solution (for workup)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of deionized water at 0 °C.

-

Workup: Acidify the mixture to pH ~2 with 1M HCl. Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel.

Caption: Proposed synthesis of this compound.

Potential Biological Activity and Experimental Protocols

While no specific biological data for this compound has been found, the pyrrole scaffold is a common motif in compounds with a wide range of biological activities, including neuroprotective, anti-inflammatory, and anticancer properties.[3][4] Therefore, it is plausible that this compound may exhibit similar activities. The following sections describe standard experimental protocols that could be employed to assess these potential biological effects.

Cytotoxicity Assessment

A fundamental first step in evaluating the biological potential of a compound is to determine its cytotoxicity against various cell lines. The MTT assay is a widely used colorimetric assay to assess cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity [5]

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Normal cell lines (e.g., HEK293)

-

This compound

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for determining cytotoxicity using the MTT assay.

Neuroprotective Effects

Pyrrole derivatives have shown promise as neuroprotective agents.[6][7] The neuroprotective potential of this compound could be investigated using in vitro models of neurotoxicity, such as hydrogen peroxide (H₂O₂)-induced oxidative stress in neuronal cell lines.

Experimental Protocol: Assessment of Neuroprotective Effects [3]

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, PC12)

-

This compound

-

Hydrogen peroxide (H₂O₂)

-

Cell culture medium and supplements

-

MTT assay reagents

Procedure:

-

Cell Culture and Differentiation: Culture and differentiate the neuronal cells according to standard protocols.

-

Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a fixed concentration of H₂O₂ for a defined duration.

-

Cell Viability Assessment: Assess cell viability using the MTT assay as described previously.

-

Data Analysis: Compare the viability of cells pre-treated with the compound to those treated with H₂O₂ alone to determine the neuroprotective effect.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrrole-containing compounds are well-documented.[4] The ability of this compound to modulate inflammatory responses can be assessed by measuring its effect on the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Production Assay [8][9]

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

Cell culture medium and supplements

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

-

Data Analysis: Compare the nitrite levels in the supernatant of compound-treated cells to those of cells stimulated with LPS alone.

Caption: Potential anti-inflammatory mechanism of a pyrrole derivative.

Characterization

Detailed characterization using spectroscopic methods is essential to confirm the identity and purity of synthesized this compound. While specific data for this compound is not available, the following table provides expected ranges for its spectral properties based on analogous compounds.[10][11]

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the N-methyl group (singlet, ~3.6 ppm), the methylene protons of the hydroxymethyl group (singlet or doublet, ~4.5 ppm), and the pyrrole ring protons (multiplets, ~6.0-6.8 ppm). |

| ¹³C NMR | Resonances for the N-methyl carbon (~35 ppm), the methylene carbon (~58 ppm), and the pyrrole ring carbons (~105-130 ppm). |

| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ corresponding to the molecular weight of 111.14. |

Conclusion and Future Directions

This compound is a pyrrole derivative with potential for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide has outlined a probable synthetic route via the reduction of its corresponding aldehyde and has proposed a series of standard in vitro assays to explore its potential cytotoxic, neuroprotective, and anti-inflammatory activities.

Future research should focus on:

-

Optimizing the synthesis and purification of this compound to obtain high-purity material for biological testing.

-

Performing comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, MS, IR) to fully characterize the compound.

-

Conducting the proposed biological assays to determine its IC₅₀ values against various cell lines and to quantify its neuroprotective and anti-inflammatory effects.

-

Investigating the mechanism of action and identifying the specific signaling pathways modulated by this compound if significant biological activity is observed.

This foundational guide provides a roadmap for researchers to unlock the potential of this compound and contribute to the development of new therapeutic agents.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. brieflands.com [brieflands.com]

- 7. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti‑inflammatory effects of methanol extract from Peperomia dindygulensis Miq. mediated by HO‑1 in LPS‑induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. scs.illinois.edu [scs.illinois.edu]

The Discovery and Therapeutic Potential of N-Methylated Pyrrole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylated pyrrole derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them promising candidates for drug discovery and development. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds. We present detailed experimental protocols for their synthesis and bioactivity assessment, alongside a comprehensive summary of quantitative data. Furthermore, this guide visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of the therapeutic potential of N-methylated pyrrole derivatives.

Introduction

The pyrrole ring is a fundamental structural motif found in numerous natural products and synthetic molecules of therapeutic importance.[1] The introduction of a methyl group on the nitrogen atom (N-methylation) can significantly modulate the physicochemical properties and biological activity of these compounds, often enhancing their potency and selectivity.[2] N-methylated pyrrole derivatives have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[3] This guide focuses on the discovery of novel N-methylated pyrrole derivatives, with a particular emphasis on their potential as anticancer agents through the modulation of critical cellular signaling pathways.

Synthesis of N-Methylated Pyrrole Derivatives

The synthesis of N-methylated pyrrole derivatives can be achieved through various methods, with the Paal-Knorr synthesis being a cornerstone technique.[4] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, methylamine or its precursor.[4]

General Experimental Protocol: Paal-Knorr Synthesis

This protocol describes a general procedure for the synthesis of N-methylated pyrrole derivatives.

Materials:

-

1,4-dicarbonyl compound (e.g., hexane-2,5-dione)

-

Methylamine solution or a primary amine precursor

-

Solvent (e.g., ethanol, acetic acid)

-

Catalyst (optional, e.g., acetic acid, iodine)

Procedure:

-

In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 equivalent) in the chosen solvent.

-

Add the methylamine solution (1.1-1.5 equivalents) to the flask.

-

If a catalyst is used, add it to the reaction mixture.

-

Heat the mixture to reflux for a specified time (e.g., 15 minutes to several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform a workup procedure, which may include quenching the reaction, extraction with an organic solvent, and washing with brine.[5]

-

The crude product is then purified using techniques such as recrystallization or column chromatography.[5]

A generalized workflow for this synthesis is depicted below.

Biological Activity and Therapeutic Targets

N-methylated pyrrole derivatives have shown significant promise as anticancer agents by targeting various cellular mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways like mTOR and Hedgehog.

Anticancer Activity

A number of N-methylated pyrrole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The 3-aroyl-1-arylpyrrole (ARAP) series, in particular, has demonstrated potent anticancer activity.[6]

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 22 (ARAP) | MCF-7 | 0.015 | [7] |

| NCI-ADR-RES | - | [6] | |

| Messa/Dx5MDR | - | [6] | |

| Compound 27 (ARAP) | MCF-7 | - | [7] |

| Compound 3f | A375 | 8.2 | [8] |

| CT-26 | 15.3 | [8] | |

| HeLa | 12.6 | [8] | |

| MGC80-3 | 21.5 | [8] | |

| NCI-H460 | 31.7 | [8] | |

| SGC-7901 | 19.4 | [8] | |

| Compound 3g | CHO | 8.2 | [8] |

| Compound 3n | HCT-15 | 21 | [8] |

| Compound 3a | MCF-7 | 18.7 | [8] |

| Compound 4d | LoVo (24h) | >50 | [9] |

| LoVo (48h) | 45.81 (at 50µM) | [9] | |

| SK-OV-3 (24h) | >50 | [9] | |

| SK-OV-3 (48h) | - | [9] | |

| MCF-7 (24h) | 40 (at 200µM) | [9] | |

| MCF-7 (48h) | 44.77 (at 200µM) | [9] |

Inhibition of Tubulin Polymerization

Certain N-methylated pyrrole derivatives, particularly the 3-aroyl-1-arylpyrroles (ARAPs), have been identified as potent inhibitors of tubulin polymerization, a validated target in cancer therapy.[7][10]

| Compound | Tubulin Polymerization IC50 (µM) | Reference |

| Compound 22 | 1.4 | [7] |

| Compound 28 | 0.86 | [7] |

| Compound 33 | 0.95 | [7] |

| Compound 34 | 0.90 | [7] |

| Compound 35 | 2.7 | [7] |

| Compound 36 | 1.8 | [7] |

| Compound 37 | 1.2 | [7] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin (e.g., bovine brain tubulin)

-

Polymerization buffer (e.g., PEM buffer)

-

GTP solution

-

Test compound (N-methylated pyrrole derivative)

-

Microplate spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

On ice, prepare the reaction mixture containing tubulin, polymerization buffer, and GTP.

-

Add the test compound at various concentrations to the reaction mixture.

-

Transfer the reaction mixtures to a pre-warmed 96-well plate.

-

Immediately place the plate in a microplate spectrophotometer pre-set to 37°C.

-

Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Modulation of Signaling Pathways

The mTOR (mammalian target of rapamycin) pathway is a crucial regulator of cell growth, proliferation, and survival.[11] Aberrant mTOR signaling is frequently observed in cancer.[11] Certain N-methylated pyrrolo- and pyrazolo-pyrimidines have been developed as potent and selective mTOR inhibitors.[2] For instance, compound 21c, a pyrazolo[4,3-d]pyrimidine, exhibits a Ki of 2 nM against mTOR.[2]

The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in several cancers.[12] Some 3-aroyl-1-arylpyrrole (ARAP) derivatives, such as compounds 22 and 27, have been shown to suppress the Hedgehog signaling pathway.[6]

Conclusion

The discovery of N-methylated pyrrole derivatives has unveiled a class of compounds with significant therapeutic potential, particularly in the realm of oncology. Their diverse mechanisms of action, including the inhibition of tubulin polymerization and the modulation of critical signaling pathways such as mTOR and Hedgehog, underscore their importance in drug development. The synthetic accessibility of these compounds, primarily through methods like the Paal-Knorr synthesis, further enhances their appeal for medicinal chemistry programs. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the development of novel N-methylated pyrrole-based therapeutics. Continued exploration of this chemical space is warranted to unlock the full potential of these promising molecules.

References

- 1. 3-Aroyl-1,4-diarylpyrroles Inhibit Chronic Myeloid Leukemia Cell Growth through an Interaction with Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A hit to lead discovery of novel N-methylated imidazolo-, pyrrolo-, and pyrazolo-pyrimidines as potent and selective mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Anticancer Activity of 3-(Substituted Aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

The Pivotal Role of (1-Methyl-1H-pyrrol-2-yl)methanol in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

Shanghai, China – December 27, 2025 – The pyrrole scaffold, a fundamental five-membered aromatic heterocycle, is a cornerstone in the architecture of numerous biologically active molecules. Among its many derivatives, (1-Methyl-1H-pyrrol-2-yl)methanol has emerged as a critical building block in medicinal chemistry, offering a versatile platform for the synthesis of novel therapeutic agents. This technical guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic potential of compounds derived from this core structure, with a particular focus on its applications in oncology.

Introduction: The Significance of the Pyrrole Nucleus

The pyrrole ring is a privileged structure in drug discovery, present in a wide array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various chemical transformations make it an ideal starting point for the development of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound, in particular, serves as a key intermediate, enabling the introduction of further chemical diversity and the generation of libraries of potential drug candidates.[2]

Synthesis of Bioactive Derivatives

The synthetic utility of this compound is exemplified by its use in the creation of complex heterocyclic systems. A notable example is the synthesis of 5-((1-Methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione. This multi-step synthesis highlights the reactivity of the pyrrole core and its utility in constructing novel molecular architectures with therapeutic potential.[3]

General Synthetic Pathway

The synthesis of 5-((1-Methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione begins with the conversion of methyl 1-methylpyrrole-2-acetate to its corresponding hydrazide. This intermediate is then reacted with 1-naphthyl isothiocyanate, followed by cyclization in a basic medium to yield the final triazoline-3-thione derivative.[3]

// Nodes A [label="Methyl\n1-methylpyrrole-2-acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2-(1-Methylpyrrol-2-yl)\nacetohydrazide", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="1-(1-Methylpyrrol-2-yl)acetyl-4-\n(1-naphthyl)thiosemicarbazide", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="5-((1-Methyl-pyrrol-2-yl)methyl)-4-\n(naphthalen-1-yl)-1,2,4-triazoline-3-thione", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B [label="Hydrazine Hydrate"]; B -> C [label="1-Naphthyl\nisothiocyanate"]; C -> D [label="NaOH, Heat"]; }

Anticancer Activity and Quantitative Analysis

Derivatives of this compound have demonstrated significant potential as anticancer agents. The aforementioned 5-((1-Methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione and its metal complexes have been evaluated for their cytotoxic effects against various cancer cell lines.[3]

Quantitative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of a key derivative and its metal complexes, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

| Compound | Cancer Cell Line | IC50 (µM) |

| 5-((1-Methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione (C15) | HT29 (Colon) | Not specified in source |

| Mn(C15)Cl2MeOH (Complex 1) | HT29 (Colon) | 654.31 |

| Mn(C15)Cl2MeOH (Complex 1) | A549 (Lung) | 794.37 |

| Ni(C15)Cl2MeOH (Complex 3) | HT29 (Colon) | 1064.05 |

| Data sourced from[3] |

Mechanism of Action and Signaling Pathways

The anticancer activity of 1,2,4-triazole-3-thione derivatives, a class of compounds accessible from this compound, is often attributed to their ability to interfere with critical cellular signaling pathways that regulate cell survival, proliferation, and apoptosis.[4][5] While the precise mechanism for each derivative can vary, a common target is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[4]

// Nodes extracellular [label="Growth Factors", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; receptor [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; pi3k [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; pip2 [label="PIP2", shape=plaintext, fontcolor="#202124"]; pip3 [label="PIP3", shape=plaintext, fontcolor="#202124"]; akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mtor [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; apoptosis [label="Inhibition of\nApoptosis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; inhibitor [label="Triazole-Thione\nDerivative", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges extracellular -> receptor; receptor -> pi3k [label="Activates"]; pi3k -> pip3 [label="Phosphorylates"]; pip2 -> pip3 [style=invis]; pip3 -> akt [label="Activates"]; akt -> mtor [label="Activates"]; mtor -> proliferation; mtor -> apoptosis; inhibitor -> akt [label="Inhibits\nPhosphorylation", color="#34A853", style=dashed]; }

Experimental Protocols

To facilitate further research and validation, this section provides a standardized protocol for assessing the in vitro cytotoxicity of novel compounds derived from this compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., HT29, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed [label="Seed Cells in\n96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate1 [label="Incubate 24h", fillcolor="#F1F3F4", fontcolor="#202124"]; treat [label="Treat with\nTest Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate2 [label="Incubate 48-72h", fillcolor="#F1F3F4", fontcolor="#202124"]; add_mtt [label="Add MTT\nSolution", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate3 [label="Incubate 4h", fillcolor="#F1F3F4", fontcolor="#202124"]; solubilize [label="Solubilize\nFormazan", fillcolor="#F1F3F4", fontcolor="#202124"]; read [label="Measure\nAbsorbance", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="Calculate IC50", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> seed; seed -> incubate1; incubate1 -> treat; treat -> incubate2; incubate2 -> add_mtt; add_mtt -> incubate3; incubate3 -> solubilize; solubilize -> read; read -> analyze; analyze -> end; }

Conclusion and Future Directions

This compound stands as a valuable and versatile scaffold in the field of medicinal chemistry. The synthesis of novel derivatives, such as the 1,2,4-triazoline-3-thiones, has demonstrated promising anticancer activity. Future research should focus on expanding the library of derivatives, elucidating their precise mechanisms of action, and optimizing their pharmacokinetic and pharmacodynamic properties to develop clinically viable drug candidates. The continued exploration of this core structure holds significant promise for the discovery of next-generation therapeutics.

References

- 1. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Biological Frontier of Substituted Pyrrole Methanols: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Among its vast derivatives, substituted pyrrole methanols—compounds bearing a hydroxymethyl group attached to the pyrrole ring—are emerging as a class of molecules with significant and diverse biological activities. Their structural versatility allows for fine-tuning of steric and electronic properties, making them promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of substituted pyrrole methanols, with a focus on their potential in anticancer, antimicrobial, and anti-inflammatory applications.

Synthesis of Substituted Pyrrole Methanols

The synthesis of substituted pyrrole methanols can be approached through various established methods for pyrrole ring formation, followed by the introduction or modification of the methanol moiety. A common and versatile strategy involves a two-step process: the synthesis of a substituted acylpyrrole followed by its reduction to the corresponding alcohol.

General Synthesis Workflow:

A prevalent method for constructing the pyrrole ring is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[2] Subsequent acylation, often via Friedel-Crafts reaction, introduces a ketone or aldehyde group onto the pyrrole ring. This acylpyrrole is then reduced to the target pyrrole methanol.

Caption: General workflow for the synthesis of substituted pyrrole methanols.

Experimental Protocol: Reduction of Acylpyrroles

A widely used method for the reduction of ketones and aldehydes to alcohols is treatment with sodium borohydride (NaBH₄).[3] This reagent is valued for its selectivity, as it typically does not reduce other functional groups like esters, amides, or carboxylic acids under standard conditions.[3]

Principle: Sodium borohydride acts as a source of hydride ions (H⁻). The hydride attacks the electrophilic carbonyl carbon of the acylpyrrole, forming an alkoxide intermediate. Subsequent protonation by a protic solvent (like methanol or ethanol) or during aqueous workup yields the final pyrrole methanol.[3]

General Procedure:

-

Dissolution: Dissolve the substituted acylpyrrole (1 equivalent) in a suitable solvent, typically methanol (MeOH), ethanol (EtOH), or a mixture of tetrahydrofuran (THF) and a protic solvent.[3]

-

Cooling: Cool the solution in an ice bath to 0°C to control the reaction rate and minimize side reactions.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (typically 1.1 to 1.5 equivalents) portion-wise to the stirred solution. The reaction is often exothermic, and slow addition helps maintain the temperature.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a period ranging from 30 minutes to several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0°C to neutralize any unreacted NaBH₄.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[4]

Biological Activities and Quantitative Data

Substituted pyrrole methanols and related derivatives have demonstrated a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The nature and position of substituents on the pyrrole ring and the aryl groups play a crucial role in determining the potency and selectivity of these compounds.

Anticancer Activity

Several studies have highlighted the potential of pyrrole derivatives containing a methyl group, which can be considered analogous to the methanol precursor, as potent anticancer agents. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6]

| Compound/Derivative Class | Substituent Details | Target Cell Line(s) | Activity Metric | Reported Value (µM) |

| 5-((1-methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione Manganese Complex | Pyrrol-2-yl methyl linked to a substituted triazoline-thione, complexed with Manganese(II) | A549 (Human Lung Adenocarcinoma) | IC₅₀ | 794.37[7] |

| HT29 (Human Colon Adenocarcinoma) | IC₅₀ | 654.31[7] | ||

| 5-((1-methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione Nickel Complex | Pyrrol-2-yl methyl linked to a substituted triazoline-thione, complexed with Nickel(II) | HT29 (Human Colon Adenocarcinoma) | IC₅₀ | 1064.05[7] |

| Dihydropyrimidone Substituted Pyrroles | Various substitutions, with p-chlorophenyl being crucial for activity. | HeLa (Cervical Carcinoma) | IC₅₀ | 9.90 - 10.36[8] |

Antimicrobial Activity

The pyrrole nucleus is a key component of many natural and synthetic antimicrobial agents.[9] Derivatives incorporating a methyl or substituted methyl group at various positions have shown significant activity against a range of bacterial and fungal pathogens.

| Compound/Derivative Class | Substituent Details | Target Organism(s) | Activity Metric | Reported Value (µg/mL) |

| 1,5-diaryl-2-methyl-3-(4-methylpiperazin-1-yl)methyl-pyrrole (BM212) | 1,5-diaryl, 2-methyl, 3-substituted methyl | Mycobacterium tuberculosis (various strains) | MIC | 0.7 - 1.5[10] |

| Phallusialide A | Pyrrole alkaloid | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 32[11] |

| Escherichia coli | MIC | 64[11] | ||

| Phallusialide B | Pyrrole alkaloid | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 32[11] |

| Escherichia coli | MIC | 64[11] | ||

| Pyrrole benzamide derivative | 3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl moiety | Mycobacterium tuberculosis H37Rv | MIC | 0.03[11] |

Anti-inflammatory Activity

The anti-inflammatory effects of pyrrole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator of inflammation and pain.[2][12]

| Compound/Derivative Class | Substituent Details | Target | Activity Metric | Reported Value |

| 1,5-Diaryl Pyrrole Derivatives (Compound A & C) | 2-(4-chlorophenyl)-5-methyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrrole (A); 1-(2-chlorophenyl)-2-(4-chlorophenyl)-5-methyl-1H-pyrrole (C) | COX-2 Expression | Inhibition | Significant suppression in 6-OHDA treated PC12 cells[2] |

| Prostaglandin E2 (PGE2) Levels | Inhibition | Significant reduction in 6-OHDA treated PC12 cells[2] | ||

| Pyrrolopyrimidine Derivatives (e.g., 2b, 7b, 7d, 9b) | Fused pyrrole-pyrimidine core with various aryl substitutions | In vivo inflammation model | % Edema Inhibition | Significant activity comparable to ibuprofen[13] |

Key Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key biological assays used to evaluate the activity of substituted pyrrole methanols.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[5]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.[5][14]

Protocol for Adherent Cells:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (substituted pyrrole methanol) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a vehicle control (solvent used to dissolve the compound).

-

MTT Addition: After the incubation period, remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[15]

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO₂. During this time, viable cells will convert the MTT to formazan crystals.[15]

-

Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent (e.g., Dimethyl sulfoxide (DMSO) or acidified isopropanol) to each well to dissolve the formazan crystals.[15]

-

Absorbance Reading: Shake the plate gently to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Antimicrobial Activity: Kirby-Bauer Disk Diffusion Assay

The disk diffusion method is a standard, qualitative test to determine the susceptibility of bacteria to an antimicrobial agent.[6][16]

Principle: A paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a specific bacterium. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the compound, a clear zone of no growth, known as the "zone of inhibition," will form around the disk. The diameter of this zone is proportional to the sensitivity of the bacterium to the compound.[16]

Protocol:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum by suspending several isolated colonies from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16]

-

Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension, remove excess fluid by pressing it against the inside of the tube, and streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.[6]

-

Disk Application: Aseptically place the paper disks impregnated with the test compound onto the surface of the inoculated agar plate using sterile forceps. Gently press the disks to ensure complete contact with the agar. A disk impregnated with the solvent used to dissolve the compound should be used as a negative control, and a disk with a standard antibiotic can be used as a positive control.[17]

-

Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[18]

-

Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition in millimeters (mm). The size of the zone indicates the susceptibility of the bacterium to the compound.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which substituted pyrrole methanols exert their biological effects is crucial for rational drug design and optimization.

Inhibition of EGFR/VEGFR Signaling in Cancer

Many pyrrole-based anticancer agents function as inhibitors of protein kinases, including EGFR and VEGFR. These receptor tyrosine kinases are key components of signaling pathways that regulate cell proliferation, survival, angiogenesis, and metastasis.[16] Overexpression or constitutive activation of these receptors is a hallmark of many cancers.

Inhibitors can block the ATP-binding site of the kinase domain, preventing autophosphorylation and the activation of downstream signaling cascades. This leads to the suppression of pro-survival and proliferative signals.

References

- 1. jocpr.com [jocpr.com]

- 2. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. A general method for the preparation of 2-benzylpyrroles by modified borohydride reduction of azafulvenium salts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. [PDF] The Role of VEGF and EGFR Inhibition: Implications for Combining Anti–VEGF and Anti–EGFR Agents | Semantic Scholar [semanticscholar.org]

- 6. The role of VEGF and EGFR inhibition: implications for combining anti-VEGF and anti-EGFR agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Reduction of ketones to alcohols using decaborane, pyrrolidine, cesium(III) chloride [quimicaorganica.org]

- 10. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. brieflands.com [brieflands.com]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. mdpi.com [mdpi.com]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

(1-Methyl-1H-pyrrol-2-yl)methanol: A Versatile Building Block in Organic Synthesis

(An In-depth Technical Guide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methyl-1H-pyrrol-2-yl)methanol is a key heterocyclic building block in organic synthesis, offering a versatile scaffold for the construction of a wide array of more complex molecules. Its pyrrole core, substituted with a reactive hydroxymethyl group, makes it a valuable precursor for the synthesis of bioactive compounds, including natural product analogues and pharmaceutical intermediates. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols and tabulated data to support researchers in its effective utilization.

Introduction

The pyrrole nucleus is a fundamental structural motif in a vast number of biologically active natural products and synthetic pharmaceuticals.[1] The introduction of functional groups onto the pyrrole ring provides handles for further chemical transformations, enabling the construction of diverse molecular architectures. This compound, with its N-methylated pyrrole ring and a primary alcohol functionality at the 2-position, serves as a readily accessible and highly versatile intermediate in organic synthesis.[2] This guide aims to provide an in-depth technical resource for researchers, covering the essential aspects of this valuable building block.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, reaction optimization, and purification. The table below summarizes its key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₆H₉NO | [3] |

| Molecular Weight | 111.14 g/mol | [3] |

| CAS Number | 52160-51-7 | [3] |

| Appearance | Not specified | |

| Melting Point | 28 °C | [3] |

| Boiling Point | 219.5 °C at 760 mmHg | [3] |

| Density | 1.03 g/cm³ | [3] |

| pKa | 14.91 ± 0.10 (Predicted) | [3] |

| LogP | 0.51740 | [3] |

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves a two-step process starting from commercially available 1-methylpyrrole:

-

Formylation: The Vilsmeier-Haack reaction is employed to introduce a formyl group at the 2-position of the 1-methylpyrrole ring, yielding 1-methyl-1H-pyrrole-2-carbaldehyde.[4][5]

-

Reduction: The resulting aldehyde is then reduced to the corresponding primary alcohol using a mild reducing agent such as sodium borohydride.

Below are detailed experimental protocols for each step.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Methylpyrrole

This procedure outlines the synthesis of the intermediate, 1-methyl-1H-pyrrole-2-carbaldehyde.

Materials:

-

1-Methylpyrrole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Sodium acetate

-

Ice

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser, place N,N-dimethylformamide (1.1 molar equivalents) and cool the flask in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 molar equivalents) dropwise to the DMF while maintaining the temperature below 20 °C.

-

After the addition is complete, remove the ice bath and stir the mixture for 30 minutes at room temperature to allow for the formation of the Vilsmeier reagent.

-

Cool the mixture again in an ice bath and add dichloromethane.

-

Add a solution of 1-methylpyrrole (1.0 molar equivalent) in dichloromethane dropwise to the stirred mixture, keeping the temperature below 10 °C.

-

Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 1 hour.

-

Cool the mixture to room temperature and then carefully pour it into a beaker containing a stirred solution of sodium acetate (3.0 molar equivalents) in water and ice.

-

Stir the mixture vigorously for 30 minutes.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-methyl-1H-pyrrole-2-carbaldehyde, which can be purified by vacuum distillation.

Experimental Protocol: Reduction of 1-methyl-1H-pyrrole-2-carbaldehyde

This procedure details the final step to obtain this compound.

Materials:

-

1-methyl-1H-pyrrole-2-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Water

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 1-methyl-1H-pyrrole-2-carbaldehyde (1.0 molar equivalent) in methanol in a round-bottom flask.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add sodium borohydride (1.5 molar equivalents) portion-wise to the stirred solution.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel.

Figure 1: Synthesis of this compound.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the N-methyl group, the methylene protons of the hydroxymethyl group, and the three protons on the pyrrole ring. The chemical shifts and coupling patterns will be characteristic of the substituted pyrrole system.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Other characteristic peaks will include C-H stretching vibrations of the aromatic ring and the alkyl groups, and C-N and C=C stretching vibrations of the pyrrole ring.

Mass Spectrometry

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (111.14 g/mol ). The fragmentation pattern will likely involve the loss of the hydroxymethyl group or cleavage of the pyrrole ring.

Reactivity and Applications in Organic Synthesis

This compound is a versatile building block due to the reactivity of its hydroxymethyl group and the pyrrole ring.

Oxidation to the Aldehyde

The primary alcohol functionality can be easily oxidized to the corresponding aldehyde, 1-methyl-1H-pyrrole-2-carbaldehyde, using a variety of mild oxidizing agents. This aldehyde is a key intermediate for the synthesis of more complex pyrrole derivatives.

Experimental Protocol: Oxidation of this compound

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM)

-

Silica gel

Procedure (using PCC):

-

To a stirred suspension of pyridinium chlorochromate (1.5 molar equivalents) and silica gel in dichloromethane, add a solution of this compound (1.0 molar equivalent) in dichloromethane.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-methyl-1H-pyrrole-2-carbaldehyde, which can be purified by column chromatography.

Etherification

The hydroxyl group can be converted into an ether functionality through Williamson ether synthesis or other etherification methods, allowing for the introduction of various alkyl or aryl groups.

Esterification

Esterification of the alcohol with carboxylic acids or their derivatives provides access to a range of pyrrole-containing esters, which can have diverse applications.

Building Block for Bioactive Molecules: Synthesis of Prodigiosin Analogues

Prodigiosins are a family of tripyrrolic natural products known for their potent immunosuppressive and anticancer activities.[2] Their synthesis often involves the condensation of two key fragments: a monopyrrole derivative and a bipyrrole aldehyde. This compound can serve as a precursor for the synthesis of analogues of one of these fragments, 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC).[3]

A plausible synthetic strategy involves the coupling of a functionalized this compound derivative with another pyrrole unit, followed by further transformations to yield the desired bipyrrole aldehyde. This bipyrrole fragment can then be condensed with a second pyrrole derivative to form the final prodigiosin analogue.

Figure 2: Synthetic strategy for prodigiosin analogues.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its functional groups make it an attractive starting material for the synthesis of a wide range of more complex molecules, particularly those with potential biological activity. This guide provides the essential information and protocols to facilitate its use in research and development.

References

The Versatile Scaffold: A Technical Review of (1-Methyl-1H-pyrrol-2-yl)methanol and Its Applications

(1-Methyl-1H-pyrrol-2-yl)methanol , a substituted pyrrole derivative, has emerged as a valuable building block in the synthesis of a diverse array of biologically active compounds and functional materials. This in-depth technical guide explores the synthesis, applications, and underlying mechanisms of action of this compound derivatives, providing a comprehensive resource for researchers, scientists, and drug development professionals. The core of this review focuses on its utility in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory agents, and its potential in the realm of materials science.

Synthesis and Chemical Properties

The chemical reactivity of the hydroxyl group and the pyrrole ring allows for a wide range of chemical modifications, making it a versatile scaffold for creating libraries of derivatives with diverse functionalities.

Applications in Medicinal Chemistry

Derivatives of this compound have demonstrated significant potential in the development of novel therapeutic agents, particularly in the fields of oncology and inflammation.

Anticancer Activity

The pyrrole core is a common motif in numerous anticancer agents, and derivatives of this compound are no exception.[2] These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines. The primary mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[3][4]

One notable derivative, 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione, was synthesized with a 76% yield and has shown promising anticancer properties.[5] The table below summarizes the in vitro cytotoxic activity of this and other relevant pyrrole derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione | Not Specified | - | [5] |

| Various Pyrrole Derivatives | Various | Varies | [6] |

Table 1: Anticancer Activity of this compound Derivatives

The anticancer effects of these pyrrole derivatives are often attributed to their ability to interfere with critical signaling pathways. A key mechanism involves the inhibition of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4] Inhibition of these pathways disrupts downstream signaling cascades, such as the PI3K/Akt pathway, ultimately leading to the induction of apoptosis and inhibition of cell proliferation.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note and Protocol: Reduction of 1-methyl-1H-pyrrole-2-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-methyl-1H-pyrrole-2-carbaldehyde is a key intermediate in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science. Its reduction to the corresponding alcohol, (1-methyl-1H-pyrrol-2-yl)methanol, is a fundamental transformation that provides a versatile building block for further functionalization. This document outlines detailed protocols for the reduction of 1-methyl-1H-pyrrole-2-carbaldehyde using common laboratory reducing agents, as well as catalytic hydrogenation. The methodologies are presented with the aim of providing clear, reproducible procedures for researchers in organic synthesis and drug development.

Data Presentation

A summary of common reduction methods for 1-methyl-1H-pyrrole-2-carbaldehyde is presented below, offering a comparison of reagents, reaction conditions, and typical outcomes.

| Method | Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Notes |

| Protocol 1 | Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | 0 to Room Temp | 1 - 2 hours | >90 | Mild and selective for aldehydes and ketones.[1][2] |

| Protocol 2 | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether or THF | 0 to Room Temp | 1 - 3 hours | High | Powerful reducing agent; reacts with protic solvents.[3][4][5][6] |

| Protocol 3 | Catalytic Hydrogenation | H₂/Raney Nickel | Isopropyl Alcohol | 110 | 3 hours | High pressure and temperature may be required.[7] |

Experimental Protocols

Protocol 1: Reduction using Sodium Borohydride (NaBH₄)

This protocol describes a mild and efficient method for the reduction of 1-methyl-1H-pyrrole-2-carbaldehyde to this compound using sodium borohydride.

Materials:

-

1-methyl-1H-pyrrole-2-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by slowly adding deionized water (10 mL).

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The resulting this compound can be purified further by column chromatography if necessary.

Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)